2-Amino-5,6-dichloro-3,4-dihydroquinazoline

Catalog No.
S634507
CAS No.
444904-63-6
M.F
C8H7Cl2N3
M. Wt
216.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5,6-dichloro-3,4-dihydroquinazoline

CAS Number

444904-63-6

Product Name

2-Amino-5,6-dichloro-3,4-dihydroquinazoline

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

InChI

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13)

InChI Key

VBKOTIVQMCTTAQ-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N

Synonyms

2-amino-5,6-dichloro-3,4-dihydroquinazoline, RL603

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N

Application in Pharmaceutical Chemistry

Summary of the Application: Anagrelide Impurity 5 is used in the pharmaceutical industry for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Anagrelide .

Methods of Application or Experimental Procedures: A novel, streamlined and highly selective isocratic liquid chromatographic method has been developed for the quantification of impurities present in anagrelide . Exceptional resolution between anagrelide and its impurities was accomplished utilizing a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 µm), employing a phosphate buffer with a pH of 4.4 as mobile phase A and a blend of acetonitrile and methanol with buffer in a 30:40:30 v/v/v ratio as mobile phase B .

Results or Outcomes: Rigorous validation was conducted to assess accuracy, precision, specificity, linearity and sensitivity. Validation studies have unequivocally established the HPLC method’s precision, specificity, rapidity, reliability and reproducibility . Linearity was ascertained for both anagrelide and its impurities, exceeding an R2 value of 0.95 . The limits of detection (LOD) and limit of quantitation (LOQ) were determined to be more than sufficient for precise estimation .

Use in Quality Control and Method Validation

Summary of the Application: Anagrelide Impurity 5 is used in the pharmaceutical industry for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Anagrelide .

Methods of Application or Experimental Procedures: The compound is used in the preparation of standard solutions for the analysis of Anagrelide Hydrochloride . The standard stock solution is prepared by transferring USP Anagrelide Hydrochloride RS into a suitable volumetric flask, adding a small amount of 2 N hydrochloric acid and acetonitrile equivalent to fill about 80% of the final volume .

Results or Outcomes: The standard solution is used in the assay of Anagrelide Hydrochloride, which should contain NLT 98.0% and NMT 102.0% of anagrelide hydrochloride (C10H7Cl2N3O · HCl), calculated on the anhydrous basis .

2-Amino-5,6-dichloro-3,4-dihydroquinazoline is a chemical compound with the molecular formula C8H7Cl2N3. It features a quinazoline core structure, characterized by a bicyclic arrangement of a benzene ring fused to a pyrimidine ring, with two chlorine atoms and an amino group substituting at specific positions. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The mechanism of action of ADCH remains unclear. However, its structural features suggest potential interactions with biological targets. The amino group might enable hydrogen bonding with other molecules, while the chlorine atoms could contribute to lipophilicity, potentially affecting cellular uptake [].

, primarily due to the presence of the amino group and the chlorine substituents. It has been reported to react with other compounds to form derivatives that may exhibit enhanced biological activity. For instance, it can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. Additionally, it has been involved in reactions with Anagrelide and 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one, indicating its utility in synthesizing more complex molecules .

Several synthesis methods have been explored for producing 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Common approaches include:

  • Cyclization Reactions: Utilizing precursors such as 2-amino-4-chlorobenzoic acid and dichloroacetylene under acidic conditions.
  • One-Pot Reactions: Combining multiple reagents in a single reaction vessel to streamline the synthesis process.
  • Modification of Existing Compounds: Transforming related structures through substitution or functional group modifications.

These methods aim to enhance yield and purity while minimizing environmental impact .

The applications of 2-amino-5,6-dichloro-3,4-dihydroquinazoline extend into various fields:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: Employed in research investigating the mechanisms of action of quinazoline derivatives.

Its versatility makes it a valuable compound in both academic and industrial settings .

Interaction studies involving 2-amino-5,6-dichloro-3,4-dihydroquinazoline focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell lines or isolated biological systems.

Such studies are crucial for understanding its pharmacodynamics and potential therapeutic applications .

Several compounds share structural similarities with 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-AminoquinazolineContains an amino group on the quinazoline coreLacks chlorine substituents
5-Chloro-2-aminoquinazolineContains one chlorine atomLess halogenation compared to 2-amino-5,6-dichloro
AnagrelideA quinazoline derivative used for thrombocythemiaDifferent functional groups affecting activity
6,7-DichloroquinazolinoneContains two chlorine atomsMore complex structure with different properties

The presence of both chlorine atoms and the specific positioning of functional groups in 2-amino-5,6-dichloro-3,4-dihydroquinazoline contribute to its distinct chemical behavior and potential biological activities compared to these similar compounds .

XLogP3

1.4

UNII

BD898EX8IE

Other CAS

444904-63-6

Wikipedia

Anagrelide impurity 5

Dates

Modify: 2023-08-15

Explore Compound Types